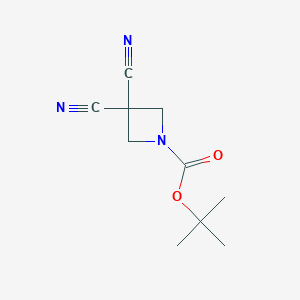![molecular formula C15H20ClNO2S B2988264 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2415565-03-4](/img/structure/B2988264.png)
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a methoxythianyl moiety, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves several steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 4-methoxythian-4-ylmethylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes or signaling pathways.
Comparación Con Compuestos Similares
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propionamide: This compound has a propionamide group instead of an acetamide group, leading to different chemical properties and reactivity.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-19-15(6-8-20-9-7-15)11-17-14(18)10-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMPKFDKLWTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2988187.png)


![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)


![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)

